N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety. The compound’s structure combines a sulfonamide group (common in enzyme inhibitors and receptor modulators) with a piperazine ring, which is frequently utilized in ligands targeting neurotransmitter receptors, particularly dopamine and serotonin receptors . The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic receptor pockets, while the methoxy and dimethyl substituents on the benzene ring may influence steric interactions and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3S/c1-16-14-20(28-3)21(15-17(16)2)29(26,27)23-8-9-24-10-12-25(13-11-24)19-6-4-18(22)5-7-19/h4-7,14-15,23H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLZBKFZFBIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on receptor affinity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.9 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a sulfonamide moiety, which are known to influence its biological interactions.
1. Receptor Affinity
Research indicates that related compounds exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an IC50 value of 0.057 nM for the D4 receptor, showing selectivity over D2 receptors by more than 10,000-fold . Such selectivity is crucial for minimizing side effects associated with non-selective receptor binding.
2. Enzyme Inhibition
The compound's sulfonamide structure suggests potential for enzyme inhibition. Studies have shown that similar piperazine derivatives exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values as low as 0.63 µM against AChE . This inhibition is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.
3. Antibacterial Activity
Preliminary studies suggest that compounds within this structural class may possess antibacterial properties. In vitro tests have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The exact mechanism of action remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Dopamine D4 Receptor Affinity
A study conducted on a series of piperazine derivatives revealed that modifications to the piperazine ring could enhance receptor affinity significantly. The compound exhibited high selectivity for the D4 receptor, making it a candidate for further development in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Case Study 2: Enzyme Inhibition Profile
In another investigation, derivatives of sulfonamide compounds were screened for AChE inhibition. Results indicated that compounds with similar structural features showed promising inhibitory effects, suggesting potential applications in treating cognitive disorders . The binding interactions were characterized using molecular docking studies, providing insights into their mechanism of action.
Tables of Biological Activity
| Activity Type | Compound | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| Dopamine D4 Receptor | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | >10,000 (D4 vs D2) |
| Acetylcholinesterase | Piperazine Derivative | 0.63 | Not specified |
| Antibacterial | Various Piperazine Derivatives | Moderate to Strong | Specific strains tested |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Sulfonamide Moieties
(a) 4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide (CAS 1235965-35-1)
- Structure : Shares a piperazine ring and sulfonamide group but incorporates a benzothiadiazine-dioxide moiety.
- Molecular Weight : 684.624 g/mol (vs. estimated ~500–550 g/mol for the target compound).
- Function : Likely targets ion channels or G-protein-coupled receptors (GPCRs) due to the benzothiadiazine group, which is associated with diuretic or antihypertensive activity .
(b) Cetirizine Ethyl Ester (Entry 4, )
- Structure : Contains a piperazine-linked 4-chlorophenyl group and ethoxyacetic acid ester.
- Key Differences : Lacks the sulfonamide group but includes a carboxylate ester, which may confer antihistamine properties (e.g., histamine H1 receptor antagonism) .
(c) 2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide ()
Pharmacological Analogues with Piperazine-Based Receptor Ligands
(a) MS-377 [(R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate]
- Comparison: The target compound’s methoxy and dimethyl groups may enhance σ receptor selectivity compared to MS-377’s pyrrolidinone and tartrate groups .
(b) NE-100 [N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride]
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Likely Targets |
|---|---|---|---|---|
| Target Compound | Piperazine-sulfonamide | 4-Chlorophenyl, methoxy, dimethyl | ~500–550 (estimated) | Dopamine/σ receptors |
| 4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-...benzamide | Piperazine-benzothiadiazine | Benzothiadiazine-dioxide, biphenyl | 684.624 | Ion channels/GPCRs |
| Cetirizine Ethyl Ester | Piperazine-ethyl ester | 4-Chlorophenyl, ethoxyacetic acid | ~400–450 (estimated) | Histamine H1 receptor |
| MS-377 | Piperazine-pyrrolidinone | 4-Chlorophenyl, methoxyethyl | ~450–500 (estimated) | σ receptors |
Research Findings and Implications
- Selectivity : The target compound’s 4,5-dimethylbenzenesulfonamide group likely reduces off-target interactions compared to simpler sulfonamides like those in .
- Metabolic Stability : The methoxy group may enhance metabolic stability compared to MS-377, which contains a labile tartrate moiety .
- CNS Penetration : The piperazine core and chlorophenyl group suggest moderate blood-brain barrier penetration, similar to NE-100 but lower than smaller molecules like LR172 () .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how are intermediates purified?
- Methodology : Synthesis typically involves sequential alkylation and sulfonamide coupling. For example:
- Step 1 : React 4-(4-chlorophenyl)piperazine with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-ethylamine intermediate.
- Step 2 : Couple the intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base.
- Purification : Use column chromatography (silica gel, 5–10% methanol in chloroform) or recrystallization (ethanol/water) to isolate the final product. Purity is confirmed via HPLC (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the integration of aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and sulfonamide NH (δ 8.1–8.3 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., sulfonamide group orientation) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s selectivity for dopamine or serotonin receptors?
- Experimental Design :
- In Vitro Binding Assays : Use radioligand displacement assays (e.g., [³H]SCH-23390 for D1, [³H]raclopride for D2, [³H]WAY-100635 for 5-HT1A). Measure IC₅₀ values and calculate Kᵢ using the Cheng-Prusoff equation.
- Functional Activity : Employ cAMP accumulation assays (D3 receptors couple to Gi proteins) or calcium flux assays (5-HT receptors).
- Data Interpretation : Compare Kᵢ values across receptors; selectivity ratios >10-fold indicate specificity. Contradictions in activity may arise from assay conditions (e.g., cell line differences) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications to the chlorophenyl, methoxy, or methyl groups.
- Biological Testing : Compare binding affinities (e.g., D3 vs. 5-HT1A) and functional efficacy (e.g., partial vs. full agonism).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets.
- Example : Replacing the 4-chlorophenyl group with 2,3-dichlorophenyl () enhances D3 selectivity due to steric complementarity in the receptor’s hydrophobic cleft .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Resolution Strategies :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and ligand concentrations.
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.
- Orthogonal Assays : Confirm functional activity with complementary methods (e.g., β-arrestin recruitment vs. cAMP inhibition).
- Case Study : Discrepancies in serotonin receptor binding may stem from differences in membrane preparation protocols (e.g., detergent use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
